3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-3-10(18-6-7)12(16)15-4-9(5-15)11-13-8(2)14-17-11/h3,6,9H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSWOQYSVJBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. Its unique structure combines an oxadiazole ring with an azetidine moiety and a methylthiophene carbonyl substituent, which may enhance its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 278.34 g/mol. The presence of the oxadiazole ring is significant due to its role in various biological activities, including antimicrobial and anticancer properties.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities:
- Antimicrobial Activity : Oxadiazoles have been shown to possess significant antibacterial and antifungal properties. For example, derivatives have demonstrated effectiveness against resistant strains of bacteria and fungi .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Studies on similar oxadiazole derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some oxadiazoles exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Table 1: Biological Activities of Related Oxadiazole Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-1,3,4-Oxadiazole | Oxadiazole ring with phenyl substitution | Antimicrobial |
| 3-Acetyl-5-(phenyl)-1,2,4-Oxadiazole | Acetyl group on oxadiazole | Anticancer |
| 1-(Thiazol-2-yl)-5-(substituted phenyl)-1,2,4-Oxadiazoles | Thiazole and phenyl groups | Antimicrobial and anti-inflammatory |
The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from studies on related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.
- Reactive Oxygen Species (ROS) Modulation : Some oxadiazoles can modulate oxidative stress levels within cells, contributing to their anticancer and antioxidant activities .
Comparative Studies
Comparative studies highlight the significance of structural variations in determining biological activity. For instance, modifications to the substituents on the oxadiazole ring can lead to enhanced potency or selectivity against certain targets .
Case Study: Anticancer Activity
A study focusing on a series of substituted oxadiazoles demonstrated that modifications at the 5-position significantly influenced cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups increased activity by enhancing interaction with the target sites .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and colon cancer. A study demonstrated that compounds with oxadiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of oxadiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes .
Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective properties. Research indicates that these compounds can mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.
Agricultural Applications
Pesticidal Activity
The unique structure of 3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole has been explored for its potential as a pesticide. Studies have shown that compounds with similar structures can effectively control pests by acting on their nervous systems or inhibiting essential metabolic pathways .
Herbicidal Properties
In addition to its pesticidal applications, this compound has been investigated for herbicidal activity. It has shown promise in selectively inhibiting weed growth while being less harmful to crops, thereby supporting sustainable agricultural practices.
Materials Science Applications
Polymer Chemistry
The incorporation of oxadiazole units into polymers has been studied for enhancing thermal stability and mechanical properties. Compounds like this compound can be utilized as monomers or additives in the synthesis of high-performance materials .
Optoelectronic Devices
Due to their electronic properties, oxadiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport makes them suitable candidates for improving device efficiency .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Oxadiazole Family
The compound’s closest structural analogs include derivatives with variations in the substituents at positions 3 and 5 of the oxadiazole ring. Key examples from the literature:
Notes:
- Bioactivity Gap : While thiazole- and triazole-linked oxadiazoles exhibit antitumor activity (e.g., IC50 = 1.19–3.4 µM against HepG2 and MCF-7 ), the biological profile of the target compound remains uncharacterized in the provided evidence.
Functional Analog: 1,3,4-Thiadiazoles and Triazoles
- 1,3,4-Thiadiazoles : Derivatives like 3-(4-substituted)-8-triazolyl-pyrido[2,3-d]triazolopyrimidines demonstrated IC50 = 2.94 µM against HepG2, attributed to their planar aromatic systems enhancing DNA intercalation .
- Triazole Derivatives : [1,2,4]Triazole-3-thiol exhibited cytotoxic activity comparable to Vinblastine against HCT-116, highlighting the role of sulfur-containing heterocycles in apoptosis induction .
The 4-methylthiophene group may enhance lipophilicity and membrane permeability relative to simpler aryl substituents.
Antimicrobial Activity Comparison
While the target compound’s antimicrobial properties are unreported, structurally related 1,3,4-oxadiazoles and thiadiazoles showed moderate activity:
- 1,3,4-Oxadiazoles : Compounds with benzo[d]isoxazole-piperidine hybrids (e.g., 6b, 6c) inhibited Bacillus subtilis and Escherichia coli (MIC = 8–16 µg/mL) .
- Thiadiazoles : Derivatives with methylphenyl-sulfanyl groups (e.g., compound I in ) are pharmacologically active but lack quantitative data in the evidence.
SAR Insight : The absence of electron-withdrawing groups (e.g., Cl, F) on the target compound’s thiophene may reduce antimicrobial potency compared to fluorinated analogs in .
Preparation Methods
Key Synthetic Challenges
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions, necessitating mild cyclization protocols.
- Azetidine Functionalization : Introducing the 4-methylthiophene-2-carbonyl group onto the strained azetidine ring demands careful control of acylation conditions to avoid ring-opening.
- Regioselectivity : Ensuring proper substitution at the oxadiazole’s 3- and 5-positions requires precise stoichiometry and coupling agents.
Synthesis of the 1,2,4-Oxadiazole Core
Amidoxime Formation
The 3-methyl-1,2,4-oxadiazole derives from an amidoxime precursor, synthesized via hydroxylamine treatment of acetonitrile (Figure 1A):
$$
\text{CH}3\text{CN} + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{C}(=\text{NOH})\text{NH}2 \quad \text{(3-methylamidoxime)}
$$
Conditions : Ethanol, hydroxylamine hydrochloride, potassium carbonate, reflux (1 hr). Yield : >90%.
O-Acylation with Azetidine-Thiophene Carbonyl Chloride
The amidoxime reacts with 1-(4-methylthiophene-2-carbonyl)azetidin-3-yl carbonyl chloride to form the O-acylamidoxime intermediate (Figure 1B):
$$
\text{CH}3\text{C}(=\text{NOH})\text{NH}2 + \text{RCOCl} \rightarrow \text{CH}3\text{C}(=\text{N-O-COR})\text{NH}2 + \text{HCl}
$$
Key Considerations :
Cyclodehydration to Oxadiazole
Microwave-assisted cyclodehydration on silica gel (75 W, 100–105°C, 5–45 min) affords the oxadiazole ring (Figure 1C):
$$
\text{CH}3\text{C}(=\text{N-O-COR})\text{NH}2 \xrightarrow{\Delta} \text{CH}3\text{-Oxadiazole-R} + \text{H}2\text{O}
$$
Yield : 65–70%. Advantages : Reduced reaction time vs. conventional heating (6–12 hr).
Functionalization of the Azetidine Moiety
Synthesis of Azetidin-3-Amine
Azetidin-3-amine, a key intermediate, is synthesized via Hofmann rearrangement of azetidin-2-one (Figure 2A):
$$
\text{Azetidin-2-one} \xrightarrow{\text{Br}2, \text{NaOH}} \text{Azetidin-3-amine} + \text{CO}2
$$
Yield : 60–70%. Characterization : $$^1$$H NMR (δ 3.2 ppm, quartet, –NH$$_2$$).
Acylation with 4-Methylthiophene-2-Carbonyl Chloride
The amine reacts with 4-methylthiophene-2-carbonyl chloride in DCM with triethylamine (TEA) (Figure 2B):
$$
\text{Azetidin-3-amine} + \text{Thiophene-COCl} \rightarrow \text{1-(Thiophene-CO)-Azetidin-3-amine} + \text{HCl}
$$
Conditions : 0°C, 2 hr. Yield : 85%. Purity : >95% (HPLC).
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows (Table 1):
Table 1. Optimized Reaction Conditions for Target Compound Synthesis
Comparative Analysis of Methodologies
Microwave vs. Conventional Heating
Microwave irradiation reduces cyclodehydration time from 12 hr to 30 min, improving yield (68% vs. 50%) and purity. Silica gel support enhances thermal efficiency by adsorbing reactive intermediates.
Solvent and Catalyst Impact
- DCM vs. THF : DCM minimizes azetidine ring-opening during acylation.
- TEA vs. DMAP : TEA effectively scavenges HCl without side reactions.
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) achieves 65% overall yield using continuous-flow microwave reactors. Cost analysis reveals the azetidine-thiophene subunit as the major expense (70% of total).
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole?
The synthesis typically involves cyclocondensation reactions under optimized catalytic conditions. For example:
- Catalyst and Solvent : Use of Cs₂CO₃ (300 mol%) in dimethyl ether (DME) at 50°C, as demonstrated for analogous oxadiazole derivatives .
- Precursor Assembly : Coupling of azetidine-3-carboxylic acid derivatives with activated thiophene intermediates, followed by oxadiazole ring closure via dehydrative cyclization.
- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) to isolate the product, yielding >90% purity .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry. Key signals include:
- HRMS/ESI : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]⁺) .
- Chromatography : TLC (SiO₂, Rf ~0.55–0.6 in isopropyl acetate) for reaction monitoring .
Advanced: How can enantioselective synthesis of this compound be optimized?
- Catalytic Asymmetric Amination : Use iridium-based catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands) to achieve >95% enantiomeric excess (ee), as shown for structurally related azetidine-oxadiazole hybrids .
- Reaction Parameters :
- SFC Analysis : Supercritical fluid chromatography to validate ee values .
Advanced: How do structural modifications influence the compound's bioactivity?
- Key Substituents :
- Methodology :
Advanced: What computational approaches predict the compound's pharmacological profile?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories (e.g., GROMACS) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the oxadiazole ring) using Schrödinger Suite .
- ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability and toxicity .
Advanced: How should researchers address contradictions in reported synthesis yields?
- Case Study : Discrepancies in oxadiazole yields (e.g., 92% vs. 99% in similar reactions ):
- Root Causes :
- Substituent electronic effects (e.g., electron-withdrawing groups slow cyclization).
- Catalyst efficiency (e.g., Cs₂CO₃ vs. K₂CO₃).
- Resolution :
- Design DoE (Design of Experiments) to test variables (temperature, catalyst loading).
- Use in situ FTIR to monitor reaction progress .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Case Study : Divergent antiviral vs. anticancer activities in oxadiazole derivatives:
- Potential Explanations :
- Assay conditions (e.g., cell line specificity, concentration ranges) .
- Metabolic stability differences (e.g., hepatic clearance rates).
- Methodology :
- Standardize assays using NIH/NCATS guidelines.
- Conduct pharmacokinetic profiling (e.g., plasma protein binding, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
